molecular formula C10H7KO B107860 1-Naphthalenol, potassium salt CAS No. 19402-71-2

1-Naphthalenol, potassium salt

Cat. No. B107860
CAS RN: 19402-71-2
M. Wt: 182.26 g/mol
InChI Key: AKCXVUZCFGJVCX-UHFFFAOYSA-M
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Description

1-Naphthalenol, potassium salt is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 1-Naphthalenol, potassium salt is not well understood. However, it is believed to act as a nucleophile in organic reactions. In biochemistry, it is believed to undergo oxidation by enzymes to form a reactive intermediate that can then react with other molecules.

Biochemical And Physiological Effects

1-Naphthalenol, potassium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Naphthalenol, potassium salt in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. Additionally, it is relatively inexpensive and readily available. However, one of the limitations of using this compound is its toxicity. It is important to handle it with care and use appropriate safety measures.

Future Directions

There are several future directions for the use of 1-Naphthalenol, potassium salt in scientific research. One direction is to investigate its potential as an anticancer agent. Additionally, its use as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Furthermore, its antioxidant properties could be studied for potential therapeutic applications.
Conclusion:
In conclusion, 1-Naphthalenol, potassium salt is a versatile chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-Naphthalenol, potassium salt has various applications in scientific research. It is used as a reagent in organic synthesis, specifically in the synthesis of naphthols. It is also used as a catalyst in the synthesis of various organic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the oxidation of alcohols. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

19402-71-2

Product Name

1-Naphthalenol, potassium salt

Molecular Formula

C10H7KO

Molecular Weight

182.26 g/mol

IUPAC Name

potassium;naphthalen-1-olate

InChI

InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1

InChI Key

AKCXVUZCFGJVCX-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Other CAS RN

19402-71-2

Related CAS

90-15-3 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydride (93.6 mg as a 35% oil dispersion, 0.82 mmol) was suspended in anhydrous tetrahydrofuran (2.5 mL) under nitrogen. 1-Naphthol (72 mg, 0.5 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 5 minutes) to produce potassium naphtholate. N-Fluoro-N-t-butyl-p-toluenesulfonamide (122 mg, 0.5 mmole) was dissolved in anhydrous tetrahydrofuran (2.5 mL) and the solution was added dropwise to the potassium naphtholate. After 20 minutes the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid solution (30 mL), water (30 mL), and saturated aqueous sodium chloride solution (30 mL), and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 25% methylene chloride in hexane) yielded 2-fluoro-1-naphthol (49 mg, 60% yield) as a white crystalline solid. This material, and an additional sample prepared by this procedure, were analyzed and provided the following results: 1H NMR (90 MHz, CDCl3) δ5.58 (b, 1H, OH), 7.00-8.30 (m, 6H, aromatic); 19F NMR (94.1 MHz, CDCl3) -146.78(m); HRMS calcd. for C10H7OF: 162.0480; found: 162.0439.
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reactant
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[Compound]
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oil
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72 mg
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2.5 mL
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